2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC17682736
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O4 |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O4/c1-12-5-9(8(10)11)4-6-2-3-7(9)13-6/h6-7H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | YWNILTHZYRLGRU-UHFFFAOYSA-N |
| Canonical SMILES | COCC1(CC2CCC1O2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 7-oxabicyclo[2.2.1]heptane system, a bridged bicyclic structure featuring an oxygen atom at the 7-position. The 2-position is substituted with both a methoxymethyl group () and a carboxylic acid moiety (), creating a stereochemically dense environment. The bicyclic framework adopts a boat-like conformation, with the oxygen atom contributing to ring strain and directing reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 186.20 | |
| CAS Registry Number | 1866954-48-4 | |
| Functional Groups | Carboxylic acid, Methoxymethyl |
The carboxylic acid group confers water solubility under basic conditions, while the methoxymethyl substituent enhances lipophilicity, creating a balance of polar and nonpolar characteristics .
Synthesis and Preparation
Cyclization Strategies
A patented route to analogous 7-oxabicyclo[2.2.1]heptane derivatives involves the acid-catalyzed cyclization of epoxy-alcohol precursors. For example, treatment of 3-cyclohexen-1-ol derivatives with tert-butyl hydroperoxide and vanadium(IV) catalysts generates epoxides, which undergo acid-mediated ring closure to form the bicyclic framework . Using p-toluenesulfonic acid () as a catalyst at 10–30°C yields the exo-hydroxy configuration preferentially, with reported yields exceeding 70% .
Functionalization of the Bicyclic Core
Introducing the methoxymethyl and carboxylic acid groups requires sequential protection-deprotection strategies. One approach involves:
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Methoxymethylation: Alkylation of a hydroxylated intermediate with chloromethyl methyl ether () in the presence of a base.
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Oxidation: Conversion of a primary alcohol to the carboxylic acid using Jones reagent () or potassium permanganate () under acidic conditions .
Reactivity and Chemical Transformations
Electrophilic Additions
The electron-deficient nature of the oxabicyclo[2.2.1]heptene system directs electrophilic attacks to specific positions. Studies on related compounds demonstrate that substituents at the 2-position (e.g., methoxymethyl) exert remote stereoelectronic effects, guiding regioselectivity in reactions with electrophiles like benzeneselenyl chloride . For 2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, the carboxylic acid group further polarizes the π-system, favoring endo-selectivity in Diels-Alder reactions .
Decarboxylation and Derivatization
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to yield 2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane. This reaction is critical for generating intermediates for further functionalization, such as:
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Esterification: Formation of methyl or benzyl esters using diazomethane or benzyl bromide.
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Amide Coupling: Activation with carbodiimides (e.g., DCC) enables conjugation with amines, producing bioactive analogs .
Applications in Organic Synthesis and Medicinal Chemistry
Chiral Building Blocks
The rigid bicyclic framework serves as a scaffold for synthesizing enantiomerically pure compounds. For instance, the carboxylic acid group can be reduced to a hydroxymethyl group () using lithium aluminum hydride (), yielding diols for asymmetric catalysis .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
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